molecular formula C9H6Cl2O B085991 3,3-Dichloro-1-phenylprop-2-en-1-one CAS No. 10562-42-2

3,3-Dichloro-1-phenylprop-2-en-1-one

Cat. No. B085991
CAS RN: 10562-42-2
M. Wt: 201.05 g/mol
InChI Key: AUIUGRRTBWGQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloro-1-phenylprop-2-en-1-one, also known as DCPA, is a synthetic compound that has been widely used in scientific research. It is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, ether, and acetone. DCPA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism Of Action

The mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one is not fully understood. However, it has been proposed that 3,3-Dichloro-1-phenylprop-2-en-1-one may inhibit the activity of enzymes involved in various biological processes. For example, 3,3-Dichloro-1-phenylprop-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

3,3-Dichloro-1-phenylprop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various cancer cell lines, and reduce inflammation. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been found to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

3,3-Dichloro-1-phenylprop-2-en-1-one has several advantages as a tool in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 3,3-Dichloro-1-phenylprop-2-en-1-one is also stable under a range of conditions, making it suitable for use in various experimental setups. However, there are also some limitations to the use of 3,3-Dichloro-1-phenylprop-2-en-1-one. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 3,3-Dichloro-1-phenylprop-2-en-1-one. One area of interest is the development of new compounds based on 3,3-Dichloro-1-phenylprop-2-en-1-one that exhibit improved therapeutic properties. Another area of interest is the study of the mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one, which could lead to the discovery of new targets for drug development. Finally, the use of 3,3-Dichloro-1-phenylprop-2-en-1-one in combination with other compounds could lead to the development of new treatments for various diseases.

Synthesis Methods

3,3-Dichloro-1-phenylprop-2-en-1-one can be synthesized by reacting 3,3-dichloroacetophenone with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a dehydration step to yield 3,3-Dichloro-1-phenylprop-2-en-1-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3,3-Dichloro-1-phenylprop-2-en-1-one has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been used as a starting material to synthesize other compounds with potential therapeutic applications.

properties

CAS RN

10562-42-2

Product Name

3,3-Dichloro-1-phenylprop-2-en-1-one

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3,3-dichloro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6H

InChI Key

AUIUGRRTBWGQAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=C(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(Cl)Cl

Origin of Product

United States

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